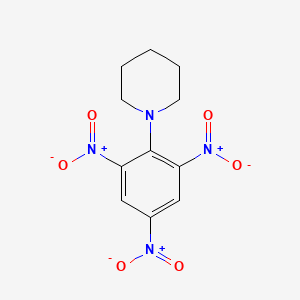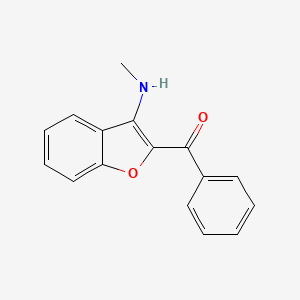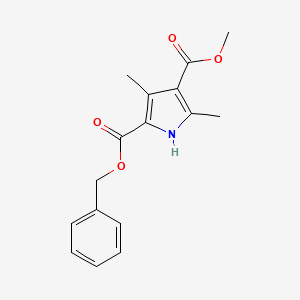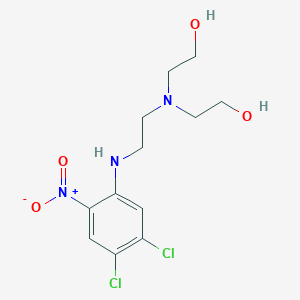
4,4'-Methylenebis(N-(4-(diethylamino)benzylidene)aniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) is a complex organic compound with the molecular formula C35H40N4 and a molecular weight of 516.736 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to benzylidene aniline moieties, connected by a methylene bridge. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) typically involves the condensation reaction between 4-diethylaminobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) are not well-documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s diethylamino groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their structure and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(4-(dimethylamino)benzylidene)aniline): Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Methylenebis(N-(3,4-(methylenedioxy)benzylidene)aniline): Contains methylenedioxy groups, leading to different chemical and biological properties.
4,4’-Methylenebis(N-(2-chloro-4-(dimethylamino)benzylidene)aniline): Substituted with chlorine, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C35H40N4 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C35H40N4/c1-5-38(6-2)34-21-13-30(14-22-34)26-36-32-17-9-28(10-18-32)25-29-11-19-33(20-12-29)37-27-31-15-23-35(24-16-31)39(7-3)8-4/h9-24,26-27H,5-8,25H2,1-4H3 |
Clé InChI |
DICZFIXAAVZNIL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)



![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)




![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)


